molecular formula C17H15Cl2N5O2 B2614512 2-(2,4-dichlorophenoxy)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide CAS No. 1448065-96-0

2-(2,4-dichlorophenoxy)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide

Cat. No. B2614512
CAS RN: 1448065-96-0
M. Wt: 392.24
InChI Key: SNYNOZWIXYAJDW-UHFFFAOYSA-N
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Description

The compound “2-(2,4-dichlorophenoxy)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . These types of structures are common in many biologically active compounds.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the pyrimidine ring could potentially undergo substitution reactions at the positions not already substituted .

Scientific Research Applications

Synthesis and Chemical Reactions

The chemical compound 2-(2,4-dichlorophenoxy)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide, due to its complex structure involving pyrimidine and imidazole rings, is a precursor in synthesizing various heterocyclic compounds. These compounds have been explored for their potential in various scientific applications, including as intermediates in the synthesis of pharmacologically active molecules. For instance, the synthesis of imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines demonstrates the versatility of such compounds in creating fluorescent probes for mercury ion detection, showcasing their utility in environmental and analytical chemistry (Shao et al., 2011).

Antimicrobial and Insecticidal Activities

Compounds derived from or structurally related to 2-(2,4-dichlorophenoxy)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide have been examined for their antimicrobial properties. For example, the synthesis and evaluation of pyrimidine derivatives for their anti-inflammatory and analgesic activities indicate potential therapeutic applications. These derivatives also exhibit antimicrobial action, suggesting their possible use in developing new antimicrobial agents (Sondhi et al., 2009). Additionally, innovative heterocycles incorporating a thiadiazole moiety have shown insecticidal efficacy against the cotton leafworm, indicating potential applications in agricultural pest management (Fadda et al., 2017).

Catalysis and Material Science

The structure of 2-(2,4-dichlorophenoxy)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide and related compounds has relevance in catalysis and material science. Manganese(II) complexes of imidazole-based acetamide have been investigated as catalysts for alkene epoxidation, demonstrating the potential of these complexes in synthetic chemistry and industrial applications. This research highlights the role of such compounds in facilitating environmentally friendly chemical reactions (Serafimidou et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. Many pyrimidine derivatives are known to have biological activity, including antimicrobial and anticancer properties .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be of interest in the field of medicinal chemistry, given the known biological activity of many pyrimidine and imidazole derivatives .

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5O2/c18-12-2-3-14(13(19)10-12)26-11-15(25)20-6-8-24-9-7-23-17(24)16-21-4-1-5-22-16/h1-5,7,9-10H,6,8,11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYNOZWIXYAJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC=CN2CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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